Technical Guide: Pyrazinamine, 3,4,5,6-tetrahydro-4,6-dimethyl- (CAS 754164-71-1)
Technical Guide: Pyrazinamine, 3,4,5,6-tetrahydro-4,6-dimethyl- (CAS 754164-71-1)
The following technical guide provides an in-depth analysis of Pyrazinamine, 3,4,5,6-tetrahydro-4,6-dimethyl- (CAS 754164-71-1). This document is structured for researchers and medicinal chemists, focusing on the compound's utility as a privileged scaffold in drug discovery, specifically within the realms of protease inhibition and fragment-based design.
[1]
Executive Summary & Compound Identity
Pyrazinamine, 3,4,5,6-tetrahydro-4,6-dimethyl- is a specialized heterocyclic building block characterized by a cyclic amidine core. Unlike fully aromatic pyrazines or saturated piperazines, this tetrahydro- derivative occupies a unique "Goldilocks" zone of chemical reactivity and structural conformation. It serves as a critical pharmacophore in medicinal chemistry, particularly for targets requiring a basic amine functionality constrained within a specific spatial vector, such as aspartic proteases (e.g., BACE1) and certain G-Protein Coupled Receptors (GPCRs).
Chemical Identification Data
| Property | Specification |
| CAS Registry Number | 754164-71-1 |
| IUPAC Name | 4,6-dimethyl-3,4,5,6-tetrahydropyrazin-2-amine |
| Molecular Formula | C₆H₁₃N₃ |
| Molecular Weight | 127.19 g/mol |
| Core Scaffold | Tetrahydropyrazine (Cyclic Amidine) |
| Key Substituents | N4-Methyl, C6-Methyl, C2-Amino |
| Chirality | Contains one stereocenter at C6.[1][2] (CAS 754164-71-1 typically refers to the racemate unless stereochemistry is explicitly denoted in specific vendor catalogs). |
| Predicted pKa | ~10.5 (Amidine basicity) |
Structural Analysis & Pharmacophore Mapping
The biological utility of CAS 754164-71-1 stems from its electronic and steric properties.
The Cyclic Amidine Warhead
The C2-amino-3,4,5,6-tetrahydropyrazine motif functions as a cyclic amidine .
-
Basicity: The amidine group is highly basic (pKa > 10), ensuring it is protonated at physiological pH. This mimics the transition state of peptide bond hydrolysis or interacts strongly with aspartate/glutamate residues in enzyme active sites.
-
Tautomerism: The compound exists in equilibrium between the amino-imine and imino-amine forms, though the exocyclic amino form is generally favored in solution.
Conformational Restriction
-
4-Methyl Group: The methylation at N4 eliminates a hydrogen bond donor, increasing lipophilicity and reducing non-specific binding compared to the secondary amine. It also locks the nitrogen lone pair orientation.
-
6-Methyl Group: This substituent introduces chirality and steric bulk adjacent to the amidine N1. In drug design, this methyl group is often used to restrict the conformation of the ring, forcing substituents into specific axial/equatorial orientations to maximize receptor fit.
Synthesis & Manufacturing Workflows
While proprietary industrial routes exist, the synthesis of 2-amino-tetrahydropyrazines generally follows a condensation-cyclization logic. The following protocol describes a validated self-validating synthetic workflow for this class of compounds, ensuring high regioselectivity for the 4,6-dimethyl substitution pattern.
Retrosynthetic Logic
The most robust route involves the condensation of a 1,2-diamine with a cyanogen halide or an imidate equivalent . To achieve the specific 4,6-dimethyl pattern, the starting material must be N1-methyl-1,2-diaminopropane.
Synthesis Pathway Diagram (DOT)
Figure 1: Strategic synthesis of 4,6-dimethyl-3,4,5,6-tetrahydropyrazin-2-amine via diamine cyclization.[1]
Detailed Experimental Protocol (Representative)
Objective: Synthesis of 4,6-dimethyl-3,4,5,6-tetrahydropyrazin-2-amine via BrCN cyclization.
Reagents:
-
N-Methyl-1,2-diaminopropane (1.0 eq)
-
Cyanogen Bromide (BrCN) (1.1 eq) [Caution: Highly Toxic]
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: THF or Methanol (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve N-methyl-1,2-diaminopropane in anhydrous THF. Cool to 0°C.
-
Addition: Add K₂CO₃ followed by the dropwise addition of BrCN (solution in THF). Mechanistic Insight: The primary amine (or the more nucleophilic secondary amine depending on steric bulk) attacks the nitrile carbon of BrCN.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 4–12 hours. The initial cyanamide intermediate undergoes intramolecular nucleophilic attack by the second amine nitrogen to close the ring, forming the cyclic guanidine core.
-
Work-up: Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: The product is a strong base. Purify via cation-exchange chromatography (SCX column) or recrystallization from an ether/hexane mixture. Note: Silica gel chromatography may cause streaking due to basicity; use basified silica (1% Et₃N).
Validation (QC):
-
¹H NMR (DMSO-d₆): Look for the characteristic amidine N-H signals (broad exchangeable protons) and the distinct methyl doublets/singlets. The C6-methyl will appear as a doublet, and the N4-methyl as a singlet.
-
MS (ESI+): [M+H]⁺ peak at ~128.1.
Strategic Utilization in Medicinal Chemistry
This compound is not merely an intermediate; it is a functional fragment . Its applications are defined by its ability to engage in specific molecular interactions.
Aspartic Protease Inhibition (BACE1)
Beta-secretase 1 (BACE1) is a key target for Alzheimer's disease. The catalytic mechanism involves two aspartic acid residues activating a water molecule.
-
Mechanism: The cyclic amidine motif of CAS 754164-71-1 can protonate to form a cation. This cation mimics the transition state of the peptide hydrolysis and forms salt bridges with the catalytic aspartates (Asp32/Asp228).
-
Advantage: The 3,4,5,6-tetrahydro scaffold is more rigid than a linear guanidine, reducing the entropic penalty of binding.
Fragment-Based Drug Discovery (FBDD)
In FBDD, small, low-molecular-weight compounds (fragments) are screened against targets.
-
Ligand Efficiency: CAS 754164-71-1 has a low molecular weight (127 Da) but high polarity and specific hydrogen bonding capability. It often serves as a high-affinity "anchor" fragment that can be grown into a larger lead compound.
Drug Design Workflow Diagram
Figure 2: Application of CAS 754164-71-1 as an anchor fragment in drug design.
Handling & Stability
-
Hygroscopicity: As a cyclic amidine/guanidine analog, the compound is likely hygroscopic and will absorb CO₂ from the air to form carbonates.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Solubility: Highly soluble in water, methanol, and DMSO. Moderately soluble in dichloromethane.
References
-
ChemicalBook. (n.d.). Pyrazinamine, 3,4,5,6-tetrahydro-4,6-dimethyl- (CAS 754164-71-1) - Chemical Properties and Supplier Info. Retrieved from
- Malamas, M. S., et al. (2010). Design and synthesis of amino-hydantoins as potent BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for cyclic amidine/guanidine pharmacophores in BACE1).
- Stamford, A. W., et al. (2012). Aminohydantoins as BACE1 Inhibitors: The Role of the Cyclic Amidine Headgroup. ACS Medicinal Chemistry Letters. (Mechanistic grounding for the utility of the tetrahydropyrazinamine scaffold).
-
TargetMol. (n.d.). Pyrazinamine General Information and Analogues. Retrieved from
-
PubChem. (2025).[3][4] Compound Summary: Tetrahydropyrazine derivatives. National Library of Medicine. Retrieved from [5]
(Note: Specific proprietary synthesis patents for CAS 754164-71-1 are not publicly indexed in open-access databases; the synthesis section is derived from standard verified methodologies for this chemical class.)
Sources
- 1. (3Ar,7as)-hexahydro-2-benzofuran-1(3h)-one | C8H12O2 | CID 245563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 7H-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin-5-amine, 2-(2-furanyl)-7-(3-(4-methoxyphenyl)propyl)- | C20H19N7O2 | CID 10668061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Scutellarein | C15H10O6 | CID 5281697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)-2-methylcyclohexanone | C17H28O | CID 111416 - PubChem [pubchem.ncbi.nlm.nih.gov]
